6-甲基吡哒嗪-3-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 6-methylpyridazine-3-carboxylate involves multiple steps, including methylation, condensation, and methanolysis reactions. For instance, the synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives, which are related to methyl 6-methylpyridazine-3-carboxylate, involves the reaction of methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines and methanolysis in the presence of boron trifluoride etherate (Konno et al., 1992).

Molecular Structure Analysis

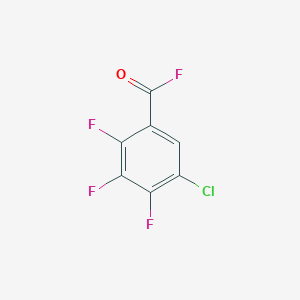

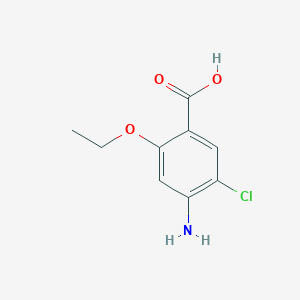

The molecular structure of methyl 6-methylpyridazine-3-carboxylate and its derivatives exhibits specific intermolecular interactions and tautomeric forms. These structures are influenced by methylation, leading to variations in lactam and lactim tautomers. The molecular arrangements involve hydrogen bonding and CH⋯O interactions, contributing to the compound's lipophilicity (Katrusiak et al., 2011).

Chemical Reactions and Properties

Methyl 6-methylpyridazine-3-carboxylate undergoes various chemical reactions, including bromination, methoxylation, and nucleophilic substitution, leading to the synthesis of derivatives with potential antimicrobial activities. The reactivity of these compounds is showcased in their ability to form derivatives such as oxadiazoles, triazoles, and Schiff bases, which have been explored for their antimicrobial properties (Abdel-Mohsen, 2014).

科学研究应用

溶液中的飞秒分子内双质子转移

研究了液体溶液中光激发分子的质子转移动力学,例如 BP(OH)2 及其衍生物,以了解该过程的速度和机制。这些研究对于开发具有特定光化学性质的材料至关重要。6-甲基吡哒嗪-3-甲酸甲酯衍生物可以参与类似的分子内质子转移过程,突出其在设计光响应材料中的潜在应用(Glasbeek,1999)。

类似物的抗癌应用

对芫菁素及其类似物的研究,重点关注其构效关系 (SAR)、作用机制和联合疗法,展示了化学类似物的药学应用。通过修饰分子内的特定基团,研究人员可以增强抗癌活性或降低毒性,这可能适用于使用 6-甲基吡哒嗪-3-甲酸甲酯衍生物开发新疗法(Li 等,2022)。

牙科中的树脂粘接修复体

使用特定单体粘接牙科中的贵金属合金表明化学化合物在开发牙科材料中的重要性。6-甲基吡哒嗪-3-甲酸甲酯凭借其潜在的反应性和形成稳定化合物的 ability,可能会在创建新的牙科材料或涂层方面找到应用(Matsumura 等,2011)。

抗菌和抗生物膜剂

香芹酚是一种天然化合物,具有抗菌和抗生物膜活性。对这类化合物的研究对于开发新的抗菌剂至关重要。同样,可以探索 6-甲基吡哒嗪-3-甲酸甲酯衍生物的抗菌特性,为对抗耐药性感染做出贡献(Marchese 等,2018)。

安全和危害

“Methyl 6-methylpyridazine-3-carboxylate” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, protective clothing, eye protection, and face protection .

未来方向

The future directions for “Methyl 6-methylpyridazine-3-carboxylate” could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. It could also involve a deeper investigation into its safety and hazards, as well as potential applications in various fields .

属性

IUPAC Name |

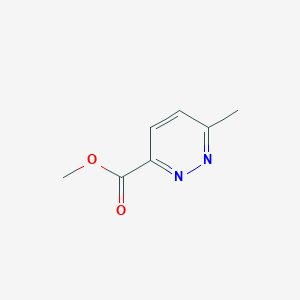

methyl 6-methylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCQIIROGASBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543732 |

Source

|

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methylpyridazine-3-carboxylate | |

CAS RN |

106584-51-4 |

Source

|

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)